molecular formula C9H8N2O B1384483 3-Aminoquinolin-7-OL CAS No. 122855-38-3

3-Aminoquinolin-7-OL

Cat. No. B1384483
M. Wt: 160.17 g/mol
InChI Key: BVKSFMYHFUNMLM-UHFFFAOYSA-N
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Description

3-Aminoquinolin-7-OL is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.18 . It is a solid substance that is typically stored in a dark place, under an inert atmosphere, at room temperature .


Physical And Chemical Properties Analysis

3-Aminoquinolin-7-OL is a solid substance . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

MALDI MS Analysis in Oligosaccharide Research

3-Aminoquinolin-7-OL is utilized in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) for the analysis of oligosaccharides. This compound enables on-target derivatization, eliminating the need for tedious sample purification steps, thus preserving sample integrity and improving analysis efficiency. It's particularly effective in enhancing postsource decay (PSD) fragmentation in both positive and negative ion modes, providing valuable insights into oligosaccharide sequence, linkage, and branching (Rohmer et al., 2010).

Fluorescence Sensing Applications

Cyano derivatives of 7-Aminoquinolin-7-OL, specifically 6CN-7AQ and 3CN-7AQ, have been synthesized and found to exhibit intense emission with high quantum yields in water, making them suitable for fluorescence sensing applications. Their derivatives, when conjugated with biomembrane-penetration peptides, offer promising potential in viral detection through fluorescence recovery, presenting a significant enhancement in fluorescence intensity upon digestion by proteinase K (Chang et al., 2021).

Bioimaging and Golgi Apparatus Targeting

7-Aminoquinolin-7-OL derivatives, due to their strong intramolecular charge-transfer fluorescence and large Stokes shifts, have been applied in live-cell imaging, specifically targeting the Golgi apparatus in various cell lines. This highlights the compound's potential in developing low-cost Golgi-localized probes for advanced bioimaging applications (Chen et al., 2019).

Analytical Chemistry in Polymer Analysis

3-Aminoquinolin-7-OL has been reported to be an effective matrix for the analysis of polymers through MALDI-TOF-MS. It enables the acquisition of detailed molecular weight distribution, structural unit information, and end group structure of polymers, thus providing critical data for synthetic optimization and understanding of reaction mechanisms (Song Shao-yu, 2013).

Fluorescence Probing in Solvent Mixtures

3-Aminoquinolin-7-OL has been used as a fluorescent probe for studying preferential solvation in binary solvent mixtures. Despite a relatively small change in dipole moment upon photoexcitation, the compound exhibits significant fluorescence intensity and lifetime increases with increasing ethanol concentration in the solvent mixture. This characteristic makes it a valuable tool in studies that require an understanding of solvent dynamics and interactions (Das et al., 2022).

Safety And Hazards

The safety information for 3-Aminoquinolin-7-OL indicates that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

3-aminoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKSFMYHFUNMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728232
Record name 3-Aminoquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoquinolin-7-OL

CAS RN

122855-38-3
Record name 3-Amino-7-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122855-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminoquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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